Product packaging for Methallyl-19-nortestosterone(Cat. No.:CAS No. 2529-46-6)

Methallyl-19-nortestosterone

Cat. No.: B14739022
CAS No.: 2529-46-6
M. Wt: 328.5 g/mol
InChI Key: CKWGCYIEXSUBCE-REGVOWLASA-N
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Description

Contextualization within 19-Nortestosterone Derivative Research

Methallyl-19-nortestosterone belongs to the family of 19-nortestosterone derivatives. wikipedia.orgnih.gov These are synthetic steroids that are structurally related to testosterone (B1683101) but lack a methyl group at the C19 position. wikipedia.orgnih.gov This structural modification often leads to altered biological activity, including changes in the ratio of anabolic (muscle-building) to androgenic (masculinizing) effects. swolverine.comwikipedia.org The removal of the C19 methyl group is a key feature that distinguishes these compounds from testosterone and its other derivatives. wikipedia.org

The research into 19-nortestosterone derivatives has been extensive, leading to the development of various compounds with diverse applications. nih.govwikipedia.org These derivatives are often explored for their potential therapeutic uses, including hormone replacement therapy and contraception. nih.govhelsinki.fi

Historical Perspective of Synthetic Steroid Development and 19-Nortestosterone Analogs

The development of synthetic steroids has a rich history rooted in the quest to understand and manipulate hormonal functions.

The journey of synthetic steroids began with early discoveries in endocrinology in the late 19th and early 20th centuries. swolverine.com A pivotal moment came in 1935 with the independent synthesis of testosterone by Adolf Butenandt and Leopold Ruzicka, an achievement that earned them the Nobel Prize in Chemistry in 1939. swolverine.com This breakthrough opened the door for the development of synthetic androgens and anabolic steroids. swolverine.comnih.gov By the late 1930s, the first commercially available anabolic steroid, methyltestosterone (B1676486), was introduced for medical use. swolverine.com

Following the synthesis of testosterone, researchers began to modify its structure to create analogs with different properties. swolverine.com The synthesis of 19-nortestosterone (nandrolone) in 1950 was a significant step in this evolution. wikipedia.org This compound, lacking the C19 methyl group, exhibited a different profile of activity compared to testosterone. wikipedia.orgwikipedia.org This discovery spurred further research into other 19-nortestosterone derivatives, leading to the development of a wide range of synthetic steroids with varying anabolic and androgenic potencies. swolverine.comnih.govwikipedia.org

Within the broader exploration of 19-nortestosterone derivatives, this compound, also known as 17α-allyl-19-nortestosterone, emerged as a subject of study. wikipedia.org It is recognized as a major active metabolite of allylestrenol (B1665242), a progestin that has been used clinically. wikipedia.org Research has focused on understanding its binding affinity to various steroid receptors to elucidate its hormonal profile. wikipedia.org

Structural Classification within Synthetic Steroid Hormones

Steroid hormones are broadly classified based on the receptors to which they bind. libretexts.org The main groups include glucocorticoids, mineralocorticoids, androgens, estrogens, and progestogens. libretexts.org Synthetic steroids are designed to interact with these receptors to elicit specific physiological responses. elsevierpure.com

This compound is structurally classified as a 19-nortestosterone derivative. wikipedia.orgwikipedia.org Specifically, it is an estrane (B1239764) derivative, meaning it is based on the C18 estrane steroid nucleus. wikipedia.org The addition of an allyl group at the 17-alpha position is a key structural feature. wikipedia.org

Detailed Research Findings

Research into 17α-Allyl-19-nortestosterone has provided insights into its binding profile to various steroid hormone receptors. The following table summarizes its relative binding affinity (RBA) for different receptors compared to reference ligands.

ReceptorReference Ligand (100% RBA)17α-Allyl-19-nortestosterone RBA (%)
Progesterone (B1679170) Receptor (PR)Progesterone186%
Androgen Receptor (AR)Testosterone4.5%
Glucocorticoid Receptor (GR)Dexamethasone9.8%
Estrogen Receptor (ER)Estradiol (B170435)< 0.2%
Sex Hormone-Binding Globulin (SHBG)Testosterone2.8%

Data sourced from a study on the binding affinity of 17α-Allyl-19-nortestosterone. wikipedia.org

This data indicates that 17α-allyl-19-nortestosterone has a high affinity for the progesterone receptor, suggesting potent progestogenic activity. wikipedia.org Its affinity for the androgen receptor is considerably lower than that of testosterone. wikipedia.org The low binding to the estrogen receptor suggests minimal estrogenic activity. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O2 B14739022 Methallyl-19-nortestosterone CAS No. 2529-46-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2529-46-6

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-13-methyl-17-(2-methylprop-2-enyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O2/c1-14(2)13-22(24)11-9-20-19-6-4-15-12-16(23)5-7-17(15)18(19)8-10-21(20,22)3/h12,17-20,24H,1,4-11,13H2,2-3H3/t17-,18+,19+,20-,21-,22+/m0/s1

InChI Key

CKWGCYIEXSUBCE-REGVOWLASA-N

Isomeric SMILES

CC(=C)C[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O

Canonical SMILES

CC(=C)CC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Methallyl 19 Nortestosterone

Established Synthetic Routes to the 19-Nortestosterone Core

The creation of the 19-nortestosterone steroid skeleton, which is characterized by the absence of a methyl group at the C-19 position, is a foundational step. wikipedia.org This structural feature distinguishes it from testosterone (B1683101) and is achieved through several established synthetic strategies. wikipedia.org

Applications of Birch Reduction in 19-Nortestosterone Synthesis

The Birch reduction is a key chemical reaction in the synthesis of 19-nortestosterone. nih.govtandfonline.com This method involves the use of an alkali metal, such as lithium or sodium, dissolved in liquid ammonia (B1221849) and an alcohol. chem-station.comnumberanalytics.com The process typically starts from an aromatic precursor, often a derivative of estradiol (B170435) methyl ether. unam.mx The aromatic A-ring of the steroid is reduced to a non-aromatic diene. chem-station.comnumberanalytics.com Subsequent acid hydrolysis of the resulting enol ether intermediate yields the desired α,β-unsaturated ketone system in the A-ring, characteristic of 19-nortestosterone. unam.mx This powerful reduction method allows for the efficient transformation of readily available aromatic steroids into the 19-nor series. tandfonline.comnih.gov

For instance, a common starting material is estrone (B1671321) methyl ether, which upon Birch reduction and subsequent hydrolysis, provides 19-nortestosterone. unam.mx The reaction conditions, including the choice of metal and alcohol, are crucial for optimizing the yield and stereochemical outcome. chem-station.com

Alternative Chemical Processes for 19-Norsteroid Preparation

While the Birch reduction is a widely employed method, alternative synthetic routes to 19-norsteroids have also been developed. nih.govnih.gov These methods often aim to overcome some of the limitations of the Birch reduction, such as the use of cryogenic conditions and the handling of reactive alkali metals. One such alternative starts from testosterone propionate (B1217596) and involves a series of reactions including hypobromous acid addition, oxidation with lead tetraacetate, and subsequent transformations to remove the C-19 methyl group. belnauka.by This multi-step process ultimately yields 19-nortestosterone propionate. belnauka.by Other approaches may involve rearrangements, oxidations, or reductions of different steroid precursors to achieve the 19-nor structure. mdpi.com

Introduction of the Methallyl Moiety at the C17α Position

With the 19-nortestosterone core in hand, the next critical step is the introduction of the methallyl group at the C17α position. This modification is known to significantly influence the biological activity profile of the resulting steroid.

Specific Alkylation Reactions for 17α-Methallyl Incorporation

The introduction of the methallyl group is typically achieved through an alkylation reaction at the 17-position. nih.gov Starting with a 17-keto steroid, such as 19-nor-Δ4-androstene-3,17-dione, the carbonyl group at C17 is reacted with a methallyl organometallic reagent. unam.mx A common choice is methallylmagnesium bromide, a Grignard reagent, which attacks the electrophilic carbon of the ketone. unam.mx This reaction leads to the formation of a new carbon-carbon bond and the introduction of the methallyl group at the C17 position. Subsequent workup of the reaction mixture yields the 17α-methallyl-17β-hydroxy steroid. unam.mx

An alternative approach involves the treatment of the methyl ether of estrone with an organometallic compound like methallylmagnesium bromide, followed by a Birch-type reduction to form the final product. google.com

Stereochemical Control in Synthesis of Methallyl Derivatives

The stereochemistry at the C17 position is a crucial aspect of the synthesis, as different stereoisomers can exhibit distinct biological properties. The alkylation of the 17-keto group generally proceeds with a high degree of stereoselectivity, leading predominantly to the 17α-alkylated product. This is due to the steric hindrance posed by the steroid's polycyclic structure, which favors the attack of the nucleophilic reagent from the less hindered α-face of the molecule. The resulting hydroxyl group at C17 will consequently be in the β-orientation. Careful control of reaction conditions is essential to ensure the desired stereochemical outcome. researchgate.net

Synthesis of Structurally Related Methallyl-19-Nortestosterone Analogs

The core structure of this compound can be further modified to create a variety of analogs with potentially different properties. These modifications can involve changes to the steroid nucleus or the C17α substituent.

For example, analogs with additional methyl groups at other positions, such as the 7α or 11β position, have been synthesized. nih.govwikipedia.org The synthesis of these analogs often involves starting materials that already contain the desired modifications or introducing them through specific chemical reactions. For instance, the synthesis of 7α,11β-dimethyl-19-nortestosterone (dimethandrolone) requires a more complex synthetic route to incorporate the two additional methyl groups. nih.gov

Furthermore, the methallyl group itself can be altered. While extension of the C17α alkyl chain beyond an ethyl group can lead to a loss of androgenic activity, other functional groups can be introduced. wikipedia.org For example, the introduction of a cyanomethyl group at the C17α position has been explored in the synthesis of other steroid analogs. nih.gov The synthesis of these analogs allows for the exploration of structure-activity relationships and the potential development of compounds with more specific biological profiles. nih.gov

Advanced Purification Techniques in Synthetic Steroid Chemistry Research

The purification of synthetic steroids like this compound from complex reaction mixtures is a critical step to ensure high purity for subsequent research and characterization. Modern analytical and preparative chemistry offers a range of sophisticated purification techniques capable of separating structurally similar compounds, such as stereoisomers, which are often formed during synthesis.

Chromatographic Separation Methods (e.g., HPLC, LC, GC)

Chromatography, particularly in combination with mass spectrometry, is a cornerstone of steroid analysis and purification. nih.gov High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the purification of synthetic steroids. jove.com Reversed-phase HPLC, often utilizing a C18 stationary phase, is particularly effective for separating steroids based on their hydrophobicity. jove.comgoogle.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve the desired separation. jove.com For challenging separations, such as those involving epimers, adjustments to the mobile phase composition and the use of isocratic or gradient elution are crucial. jove.com The use of polar-endcapped columns can enhance the retention and resolution of polar steroids. google.com

Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is another powerful tool for steroid analysis. orgsyn.orgwikipedia.org Due to the low volatility of most steroids, derivatization is often required prior to GC analysis to increase their volatility and improve chromatographic performance. orgsyn.org This can involve converting hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers or other suitable derivatives. GC-MS provides excellent separation and structural information, making it invaluable for identifying and quantifying steroids and their metabolites. masterorganicchemistry.comwikipedia.org Fast GC-MS methods have been developed to increase sample throughput. masterorganicchemistry.com

Table 1: Overview of Chromatographic Techniques for Steroid Purification

TechniquePrincipleTypical Stationary PhaseKey AdvantagesCommon Applications in Steroid Chemistry
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.C18, C8, Phenyl, CyanoHigh resolution, non-destructive, suitable for preparative scale, applicable to a wide range of polarities.Purification of synthetic steroids, separation of stereoisomers, quantitative analysis. jove.comnih.gov
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Polysiloxanes (e.g., DB-5, DB-17)High efficiency, excellent resolution for volatile compounds, can be coupled with mass spectrometry for definitive identification.Analysis of steroid profiles in biological samples (after derivatization), purity assessment of synthetic intermediates. orgsyn.orgwikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.Same as HPLCHigh sensitivity and selectivity, allows for the analysis of complex mixtures with minimal sample cleanup, provides molecular weight and structural information.Definitive identification and quantification of steroids and their metabolites in complex matrices. nih.govnih.gov

Liquid-Phase Extraction Methodologies (e.g., SPE, LLE, SLE)

Liquid-phase extraction techniques are fundamental for the initial cleanup and concentration of steroids from reaction mixtures or biological samples prior to chromatographic analysis. These methods separate compounds based on their differential solubility in two immiscible liquid phases or between a liquid and a solid phase.

Liquid-Liquid Extraction (LLE) is a traditional and straightforward method involving the partitioning of the target steroid between an aqueous phase and an immiscible organic solvent. nih.gov The choice of organic solvent (e.g., diethyl ether, ethyl acetate) is critical and depends on the polarity of the steroid. wikipedia.org While effective, LLE can sometimes be labor-intensive and may lead to the formation of emulsions. google.com

Solid-Phase Extraction (SPE) offers a more efficient and often more reproducible alternative to LLE. thieme-connect.degoogle.com In SPE, the sample is passed through a solid sorbent packed in a cartridge or well plate. The steroid of interest is either retained on the sorbent while impurities are washed away, or the impurities are retained, and the steroid passes through. nih.govnih.gov C18-bonded silica (B1680970) is a common sorbent for the extraction of steroids from aqueous solutions. wikipedia.orgnih.gov The retained steroid is then eluted with a small volume of an appropriate organic solvent. SPE protocols can be automated for high-throughput applications. wikipedia.org

Supported Liquid Extraction (SLE) is a newer technique that combines the principles of LLE with the convenience of a solid-phase format. nih.govresearchgate.net In SLE, the aqueous sample is absorbed onto an inert diatomaceous earth support. An immiscible organic solvent is then passed through the support, partitioning the analytes from the aqueous phase into the organic solvent, which is then collected. google.comsigmaaldrich.com SLE avoids the formation of emulsions and can provide high analyte recoveries with clean extracts. google.comsigmaaldrich.com

Table 2: Comparison of Liquid-Phase Extraction Techniques for Steroids

TechniquePrincipleKey AdvantagesKey DisadvantagesTypical Recovery Rates for Steroids
Liquid-Liquid Extraction (LLE) Partitioning of a solute between two immiscible liquid phases.Simple, inexpensive, widely applicable.Can be time-consuming, may form emulsions, requires larger solvent volumes.Variable, dependent on solvent choice and technique.
Solid-Phase Extraction (SPE) Partitioning of a solute between a solid sorbent and a liquid phase.High recovery, high concentration factor, can be automated, less solvent usage than LLE.Can be more expensive than LLE, method development may be required.87-101% wikipedia.org
Supported Liquid Extraction (SLE) Partitioning of a solute from an aqueous phase supported on an inert solid into an immiscible organic solvent.Avoids emulsion formation, high analyte recoveries, simple and fast workflow.Limited to certain sample volumes and types.>90% sigmaaldrich.com

Based on a comprehensive search of available scientific literature, there is no public data specifically detailing the biochemical interactions and receptor binding studies for the chemical compound “this compound.” Research and clinical data are available for structurally related compounds, such as 17α-Allyl-19-nortestosterone wikipedia.org, Trestolone (7α-methyl-19-nortestosterone), and the parent compound Nandrolone (B1676933) (19-nortestosterone) nih.govnih.gov, but not for the specific methallyl derivative requested.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline, as no research findings exist in the public domain for this compound's binding affinity to androgen, progesterone (B1679170), or other nuclear steroid receptors.

Biochemical Interactions and Receptor Binding Studies of Methallyl 19 Nortestosterone

Interactions with Other Nuclear Steroid Receptors

Glucocorticoid Receptor (GR) Binding

The binding affinity of Methallyl-19-nortestosterone for the glucocorticoid receptor (GR) is not extensively detailed in direct binding assays. However, studies on structurally similar compounds provide insight into its likely interaction. For instance, the related synthetic androgen 7α,17α-dimethyl-19-nortestosterone (Mibolerone) is reported to interact much less strongly with glucocorticoid receptors compared to other synthetic androgens like Metribolone (R1881) nih.gov. Generally, many 19-nortestosterone derivatives exhibit low relative binding affinity for the GR wikipedia.org. This suggests that this compound likely possesses a low affinity for the glucocorticoid receptor, distinguishing it from corticosteroids.

Estrogen Receptor (ER) Binding

This compound itself demonstrates a very weak interaction with the estrogen receptor (ER). Research indicates its binding affinity is approximately 3,500 times lower than that of estradiol (B170435) nih.gov. One study quantified this, noting its binding affinity for the ER is about 0.03% of that of estradiol helsinki.fi. This low affinity suggests that the direct estrogenic effects of the parent compound are minimal nih.gov. However, the metabolic fate of this compound is crucial in this context, as it can be aromatized into the highly potent estrogen, 7α-methyl-estradiol researchgate.netwikipedia.org. This metabolite is capable of inducing potent estrogenic activity through both ERα and ERβ subtypes, with an efficiency comparable to natural estradiol researchgate.net.

Mineralocorticoid Receptor (MR) Binding

Specific quantitative binding data for this compound and the mineralocorticoid receptor (MR) is limited. However, it is reported to have minimal affinity for this receptor wikipedia.org. An analysis of various related nandrolone (B1676933) derivatives shows a generally low binding affinity for the MR, suggesting that this compound is unlikely to exert significant mineralocorticoid effects wikipedia.org.

Binding to Sex Hormone-Binding Globulin (SHBG)

A defining characteristic of this compound is its negligible binding to sex hormone-binding globulin (SHBG) wikipedia.org. SHBG is the primary transport protein in the blood that binds androgens and estrogens, regulating their bioavailability wikipedia.org. Unlike testosterone (B1683101), this compound shows no significant affinity for SHBG nih.gov. This lack of binding is a key aspect of its pharmacokinetic profile, contributing to a more rapid metabolic clearance rate compared to testosterone.

Enzyme Modulation and Inhibition Profiles

Interactions with 5α-Reductase Enzymes

This compound is notably resistant to the action of 5α-reductase enzymes oup.comdrugbank.com. This enzyme is responsible for converting testosterone into the more potent androgen dihydrotestosterone (B1667394) (DHT), a process that amplifies androgenic action in tissues such as the prostate gland oup.com. The 7α-methyl group on the this compound molecule sterically hinders its conversion by 5α-reductase wikipedia.org. Consequently, its biological activity is not amplified in androgen-sensitive tissues like the prostate, which is a key difference from testosterone bioscientifica.com. The lack of 5α-reduction has been confirmed in studies where a 5α-reductase inhibitor suppressed the activity of testosterone but had no influence on the activity of this compound bioscientifica.com.

Aromatase Activity and Steroid Metabolism

In contrast to its resistance to 5α-reductase, this compound is a substrate for the aromatase enzyme oup.com. Aromatization converts the compound into the estrogenic metabolite 7α-methyl-estradiol researchgate.netwikipedia.org. In vitro studies using human placental microsomes have confirmed that this compound undergoes enzymatic aromatization, yielding a phenolic metabolite that demonstrates specific binding to the estrogen receptor researchgate.net. This metabolic pathway indicates that while the parent compound is not highly estrogenic, its conversion can lead to estrogen-mediated effects researchgate.netwikipedia.org.

Data Tables

Table 1: Comparative Receptor Binding Affinity of this compound (MENT)

ReceptorRelative Binding Affinity (Compared to Primary Ligand)Finding
Estrogen Receptor (ER)~0.03% (vs. Estradiol)Very low affinity for the parent compound. nih.govhelsinki.fi
Progesterone (B1679170) Receptor (PR)Comparable to ProgesteroneExhibits significant binding and progestational activity. nih.govhelsinki.fi

Table 2: Enzyme Interaction Profile of this compound (MENT)

EnzymeInteractionOutcome
5α-ReductaseResistant to metabolismActivity is not amplified in tissues like the prostate. oup.comdrugbank.com
AromataseSubstrate for metabolismConverted to the potent estrogen 7α-methyl-estradiol. researchgate.netwikipedia.orgoup.com

Modulation of Other Relevant Metabolic Enzymes (e.g., UGT2B17)

UDP-glucuronosyltransferase 2B17 (UGT2B17) is a key enzyme in the metabolism of androgens, including testosterone, by converting them into more water-soluble forms for excretion. nih.gov The activity of UGT2B17 can be influenced by genetic variations and certain drugs. However, based on the available scientific literature, there is no specific data detailing the direct modulation of the UGT2B17 enzyme by this compound.

In-Depth Analysis of this compound Metabolism Remains Elusive

Scientific investigation into the metabolism of synthetic steroids is a complex field, often focusing on compounds with significant clinical or regulatory interest. While research exists for various derivatives of 19-nortestosterone (also known as nandrolone), such as 7α-methyl-19-nortestosterone (MENT) and 17α-allyl-19-nortestosterone, specific data for the methallyl variant is conspicuously absent. nih.govwikipedia.orgnih.gov This includes a lack of published in vitro studies using human liver microsomes or hepatocytes and analyses of extrahepatic metabolic pathways.

Consequently, the identification and characterization of its potential Phase I metabolites (such as dehydrogenated or hydroxylated products) and Phase II metabolites (like glucuronidated or sulfated conjugates) have not been documented. Similarly, the specific enzymatic systems, such as cytochrome P450 (CYP) isozymes or UDP-glucuronosyltransferases (UGTs) responsible for its breakdown, have not been identified. nih.govwikipedia.orgnih.gov

General steroid metabolism involves Phase I reactions that introduce or expose functional groups, followed by Phase II conjugation reactions that increase water solubility to facilitate excretion. wikipedia.orgnih.gov For other 19-nortestosterone derivatives, metabolic pathways can include hydroxylation, reduction, and aromatization, catalyzed by various enzymes. nih.govnih.gov However, the unique structural feature of the 17α-methallyl group in this compound would significantly influence its metabolic fate, making extrapolations from other compounds scientifically unsound.

Without dedicated studies on this compound, any discussion of its biotransformation would be purely speculative. Therefore, the creation of a scientifically accurate article with detailed research findings and data tables, as requested, is not possible at this time.

Metabolic Pathways and Biotransformation of Methallyl 19 Nortestosterone

Enzymatic Systems Involved in Methallyl-19-Nortestosterone Metabolism

Role of UDP-Glucuronosyltransferases (UGTs)

UDP-Glucuronosyltransferases (UGTs) are a superfamily of Phase II metabolizing enzymes crucial for the detoxification and elimination of various lipophilic compounds, including steroids. nih.govnih.gov They catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, rendering it more water-soluble and readily excretable. nih.gov This process, known as glucuronidation, is a primary pathway for the clearance of many steroid hormones and their metabolites. nih.gov

In the context of 19-nortestosterone and its derivatives, UGTs play a significant role in their terminal metabolism. The primary urinary metabolite of 19-nortestosterone is its glucuronide conjugate, specifically 19-norandrosterone (B1242311) glucuronide. dshs-koeln.denih.gov Studies re-investigating the metabolism of 19-nortestosterone have confirmed that after administration, metabolites are found predominantly in the glucuronidated fraction of urine samples. nih.govresearchgate.net This indicates that after Phase I metabolic reactions, the resulting hydroxylated metabolites are efficiently conjugated by UGT enzymes for excretion. While direct studies on this compound are scarce, it is highly probable that its hydroxylated metabolites would also undergo extensive glucuronidation, following the established pathway for 19-nortestosterone analogs.

The UGT1A and UGT2B subfamilies are the main enzymes responsible for metabolizing drugs and endogenous compounds like steroids. nih.govyoutube.com Variations in the genes encoding these enzymes can lead to significant inter-individual differences in drug metabolism. nih.gov

Enzyme FamilyFunctionRelevance to 19-Nortestosterone Metabolism
UDP-Glucuronosyltransferases (UGTs) Catalyze the covalent linkage of glucuronic acid to lipophilic substrates, increasing water solubility for excretion. nih.govPrimary pathway for the elimination of 19-nortestosterone metabolites, such as 19-norandrosterone, which is mainly excreted as a glucuronide conjugate. dshs-koeln.denih.gov

Contribution of Cytochrome P450 Enzymes

The Cytochrome P450 (CYP) superfamily of enzymes are central to Phase I metabolism, responsible for the oxidation, hydroxylation, and other modifications of a vast array of xenobiotics and endogenous molecules, including steroids. mdpi.com Several CYP isozymes are known to metabolize steroids like testosterone (B1683101) and progesterone (B1679170), and by extension, their synthetic analogs. nih.gov

The CYP3A, CYP2C, and CYP1 families are particularly prominent in drug metabolism. mdpi.com Research on testosterone and progesterone metabolism has identified key roles for CYP3A4, CYP2C9, and CYP2C19. nih.gov For instance, CYP3A4 hydroxylates progesterone at multiple positions, while CYP2C19 is efficient at 21-hydroxylation. nih.gov CYP2C19 also demonstrates the ability to oxidize testosterone to androstenedione (B190577). nih.gov It is plausible that these enzymes are also involved in the initial hydroxylation of the this compound steroid core.

A critical aspect of the metabolism of certain 19-nortestosterone derivatives is their interaction with aromatase (CYP19A1), the enzyme that converts androgens to estrogens. mdpi.comnih.gov Studies on compounds like Dimethandrolone (7α,11β-dimethyl-19-nortestosterone) and 11β-methyl-19-nortestosterone have shown that they are not converted to their corresponding aromatic A-ring estrogenic products by human aromatase. nih.gov This resistance to aromatization is a key feature that distinguishes them from testosterone and prevents estrogenic side effects.

EnzymeFunctionRelevance to 19-Nortestosterone Analog Metabolism
CYP3A4 Hydroxylation of various steroids. nih.govLikely involved in the Phase I metabolism of the steroid nucleus of this compound.
CYP2C9 / CYP2C19 Oxidation and hydroxylation of testosterone and progesterone. nih.govPotential contributors to the biotransformation of synthetic progestins and androgens.
CYP19A1 (Aromatase) Converts C19 androgens to C18 estrogens. mdpi.comnih.govCertain 19-nortestosterone derivatives like Dimethandrolone are resistant to aromatization, a key aspect of their metabolic stability. nih.gov

Involvement of Aldo-Keto Reductases (AKR) and Other Reductases

The aldo-keto reductase (AKR) superfamily comprises enzymes that catalyze the reduction of aldehydes and ketones to their corresponding alcohols, typically using NADPH as a cofactor. nih.gov They are involved in the biosynthesis and metabolism of steroids. nih.gov

One of the most significant reductive pathways for androgens is 5α-reduction, which converts testosterone to the more potent dihydrotestosterone (B1667394) (DHT). This reaction is catalyzed by 5α-reductase, an enzyme with functions similar to AKRs. The in vivo activity of 19-nortestosterone is known to be attenuated by its conversion to 5α-reduced metabolites in target tissues like the prostate. nih.gov

A key feature of several modified 19-nortestosterone analogs is their resistance to 5α-reduction. For example, 7α-methyl-19-nortestosterone (MENT) is a potent androgen that does not undergo 5α-reduction. nih.govnih.gov This resistance to inactivation via 5α-reduction contributes significantly to its enhanced androgenic potency compared to the parent compound, 19-nortestosterone. nih.gov Similarly, 11β-methyl-19-nortestosterone (11β-MNT) also does not appear to be a substrate for 5α-reductase. wikipedia.org This structural modification prevents metabolic deactivation in androgen-sensitive tissues.

Members of the AKR1C subfamily also function as hydroxysteroid dehydrogenases (HSDs), interconverting keto- and hydroxy-steroids. For example, AKR1C3 (also known as 17β-HSD type 5) can catalyze the conversion of androstenedione to testosterone. nih.gov These enzymes are integral to maintaining the balance of active steroid hormones at the tissue level.

Metabolic Stability and Resistance to Further Enzymatic Conversion

The structural modifications in synthetic 19-nortestosterone derivatives are often designed to enhance metabolic stability, thereby improving oral bioavailability and potency. nih.gov High metabolic stability can, however, also lead to prolonged exposure and potential drug interactions. researchgate.net

The resistance to key enzymatic conversions is a hallmark of compounds like 7α-methyl-19-nortestosterone (MENT), 11β-methyl-19-nortestosterone (11β-MNT), and dimethandrolone. As discussed, these compounds exhibit significant resistance to both 5α-reduction and aromatization. nih.govnih.govwikipedia.org

Resistance to 5α-Reduction: The introduction of a 7α-methyl group, as in MENT, sterically hinders the approach of the 5α-reductase enzyme. nih.govnih.gov This prevents the conversion to less active or differently active metabolites, preserving the compound's potency. nih.gov

Resistance to Aromatization: The absence of the C19-methyl group in 19-nortestosterone derivatives already makes them less favorable substrates for aromatase compared to testosterone. nih.gov Further modifications, such as the 7α- and 11β-methyl groups in dimethandrolone, completely prevent the formation of the corresponding estrogenic metabolites. nih.gov

In vitro studies using rat liver microsomes have shown that MENT is metabolized much more slowly than testosterone or 19-nortestosterone. nih.gov After a 30-minute incubation, approximately 85% of the initial MENT remained, highlighting its significant metabolic stability. nih.gov This inherent stability, combined with high receptor binding affinity, accounts for the high potency of these synthetic androgens. nih.gov

Advanced Analytical Techniques for Methallyl 19 Nortestosterone Research

Sample Preparation and Extraction Methodologies for Steroid Analysis

The initial and most critical step in the analytical workflow is sample preparation. Its primary goals are to remove interfering substances from the biological matrix (e.g., urine, plasma), concentrate the analyte to detectable levels, and present it in a form compatible with the analytical instrument. oup.comresearchgate.net For steroids, which are often present at very low concentrations and may be conjugated (e.g., as glucuronides or sulfates), this step is paramount. oup.comwada-ama.org

Liquid-Liquid Extraction (LLE) is a foundational and widely used technique for the extraction of nonpolar analytes like steroids from aqueous samples. nih.gov The principle of LLE is based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and a non-polar organic solvent. nih.gov Steroids, being lipophilic, partition into the organic phase, leaving behind water-soluble matrix components.

The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase to suppress the ionization of the analytes, thereby increasing their affinity for the organic solvent. nih.gov Common organic solvents used for steroid extraction include n-pentane, diethyl ether, and mixtures of hexane (B92381) and ethyl acetate. nih.govnih.gov For instance, in doping control analysis, n-pentane is frequently used to extract 19-nortestosterone metabolites from urine after enzymatic hydrolysis. nih.gov

Table 1: Common Solvents and Conditions in LLE for Steroid Analysis

Parameter Description Example Application
Principle Partitioning of analyte between two immiscible liquid phases. Extraction of nonpolar steroids from aqueous urine or plasma. nih.gov
Common Solvents Diethyl ether, n-pentane, dichloromethane, ethyl acetate. nih.gov n-Pentane used for extraction of 19-norandrosterone (B1242311). nih.gov
pH Adjustment Often adjusted to optimize partitioning and suppress ionization. Use of carbonate buffer to achieve alkaline pH before extraction. nih.gov
Key Advantage Cost-effective and effective for nonpolar analytes. nih.gov Widely applicable for initial sample clean-up.

| Key Disadvantage | Can be labor-intensive and may form emulsions. | Emulsion formation can complicate phase separation and reduce recovery. |

Solid-Phase Extraction (SPE) is a more selective and efficient alternative to LLE that has become a cornerstone of modern sample preparation. researchgate.net SPE utilizes a solid sorbent material, packed into a cartridge or well-plate, to retain the analyte of interest from the liquid sample. researchgate.net Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. This technique offers benefits such as higher analyte recovery, reduced solvent consumption, and easier automation compared to LLE. researchgate.net

The choice of sorbent is critical and depends on the chemical properties of the analyte and the sample matrix. nih.gov For steroid analysis, several types of sorbents are employed:

Nonpolar (Reversed-Phase) Sorbents : These are the most common for steroid extraction from aqueous samples. Sorbents like C18 (octadecyl) or polymeric materials retain lipophilic steroids while allowing polar matrix components to pass through. nih.gov

Polar (Normal-Phase) Sorbents : Used for extracting polar analytes from nonpolar solvents. nih.gov

Ion-Exchange Sorbents : These retain compounds based on electrostatic interactions and are useful for separating steroids with ionizable functional groups. nih.gov

In the context of analyzing 19-nortestosterone and its analogues, SPE is frequently used for sample clean-up prior to GC-MS analysis. nih.govelsevierpure.com For example, Amberlite XAD-2 resin, a nonpolar polymeric sorbent, has been used to isolate lipophilic steroids from urine. nih.gov

Table 2: Sorbent Types and Applications in SPE for Steroid Analysis

Sorbent Type Interaction Mechanism Typical Analytes Modern Applications
Reversed-Phase (e.g., C18, C8) Hydrophobic (van der Waals) forces Nonpolar to moderately polar steroids from aqueous matrices. nih.gov Routine clean-up of urine and plasma for AAS screening.
Polymeric (e.g., Polystyrene-divinylbenzene) Hydrophobic and pi-pi interactions Broad range of steroids. High-capacity extraction, often used for complex matrices. nih.gov

| Mixed-Mode (e.g., Cation Exchange + Reversed-Phase) | Multiple (hydrophobic and ionic) | Steroids with basic functional groups. | Selective extraction of specific drug classes from biological fluids. |

Supported Liquid Extraction (SLE) is a modern sample preparation technique that combines the mechanism of LLE with the format of SPE. In SLE, the aqueous sample is loaded onto a column packed with a high-surface-area, inert solid support, such as diatomaceous earth. The sample disperses as a thin film over the support material. A water-immiscible organic solvent is then passed through the column, and the extraction occurs as the solvent flows over the immobilized aqueous phase.

This technique avoids the vigorous shaking common in LLE, thereby eliminating the risk of emulsion formation—a significant problem when working with complex matrices like plasma. SLE provides efficient extractions, high analyte recoveries, and is easily automated in 96-well plate formats, making it highly suitable for high-throughput clinical and forensic analysis.

Immunoaffinity extraction, often performed as immunoaffinity chromatography (IAC), represents one of the most selective sample preparation methods available. researchgate.net This technique utilizes antibodies immobilized on a solid support to capture a specific analyte or a class of structurally related compounds with high specificity. researchgate.net

For steroid analysis, antibodies raised against a specific steroid can be used to create an immunosorbent. When a sample extract is passed through the IAC column, the antibodies bind the target steroid(s), while matrix components are washed away. The purified steroid is then eluted by changing the pH or solvent conditions to disrupt the antibody-antigen binding. This high degree of selectivity is particularly valuable for removing interfering compounds from complex wastewater or biological extracts, which can otherwise suppress the signal during mass spectrometry analysis. researchgate.net While highly specific, the development of antibodies for novel designer steroids like Methallyl-19-nortestosterone can be a limiting factor.

High-Resolution Chromatographic Separation

Following extraction and clean-up, the analyte must be separated from any remaining compounds and accurately identified and quantified. Chromatography is the cornerstone of this process, with gas chromatography being a historically dominant and powerful technique for steroid analysis. oup.comtohoku.ac.jp

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a gold-standard technique for the definitive identification and quantification of anabolic steroids and their metabolites. nih.govunb.brtandfonline.com Its high chromatographic resolution and the structural information provided by MS make it ideal for distinguishing between closely related steroid isomers. nih.govtohoku.ac.jp The analysis of 19-nortestosterone and its derivatives, including 17-alpha-methylated analogues, is routinely performed using GC-MS. nih.govresearchgate.netdshs-koeln.de

Key aspects of GC analysis for steroids include:

Derivatization : Steroids are often not volatile enough for direct GC analysis. Therefore, a chemical derivatization step is required to increase their volatility and thermal stability. The most common method is silylation, which converts polar hydroxyl groups into nonpolar trimethylsilyl (B98337) (TMS) ethers. This is a standard procedure for preparing steroids like 19-nortestosterone metabolites for GC-MS analysis. oup.comnih.gov

Chromatographic Column : High-resolution separation is typically achieved using capillary columns, such as those with a HP5-MS phase (a low-bleed, nonpolar phase). unb.br The temperature of the GC oven is programmed to ramp up gradually, allowing for the separation of different steroids based on their boiling points and interaction with the column's stationary phase. unb.br

Detection (Mass Spectrometry) : The mass spectrometer ionizes the molecules eluting from the GC column and separates the resulting fragments based on their mass-to-charge ratio (m/z), producing a unique fragmentation pattern or "fingerprint" for each compound. tandfonline.com For screening purposes, selected ion monitoring (SIM) is often used, where the instrument is set to detect only a few characteristic ions for the target analyte, significantly increasing sensitivity and selectivity. nih.govunb.br For confirmatory analysis in doping control, techniques like GC coupled to tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (GC-HRMS) are employed. unimc.itnih.gov Furthermore, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) can be used to differentiate between endogenous production and exogenous administration of steroids like nandrolone (B1676933) by measuring the carbon isotope ratio. unimc.itresearchgate.net

Studies on the metabolites of 17ɑ-methyl-19-nortestosterone, a close structural analogue of this compound, have successfully utilized GC-MS to identify novel metabolites in urine samples after enzymatic hydrolysis of glucuronide conjugates. researchgate.netdshs-koeln.de This confirms the suitability of the GC-MS platform for investigating the metabolism and detection of this class of 17-alpha-alkylated 19-norsteroids.

Table 3: Typical GC-MS Parameters for Anabolic Steroid Analysis

Parameter Description Example Condition for Steroid Analysis
Derivatization Chemical modification to increase volatility. Conversion to trimethylsilyl (TMS) ethers. nih.gov
Injection Mode Introduction of the sample into the GC. Splitless injection for trace analysis. unb.br
Column Stationary phase where separation occurs. HP5-MS capillary column (e.g., 25 m x 0.20 mm). unb.br
Oven Program Temperature gradient to elute compounds. Initial temp 200°C, ramped to 300°C. unb.br
Ionization Method of creating ions in the MS source. Electron Ionization (EI) at 70 eV. unb.br

| Detection Mode | Mass analysis method. | Selected Ion Monitoring (SIM) or Full Scan. unb.brtandfonline.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of steroid compounds from complex biological matrices. Its application is essential for purifying analytes prior to mass spectrometric detection and for quantitative analysis in its own right, often coupled with ultraviolet (UV) detection.

In the context of this compound, which is the 3-keto metabolite of allylestrenol (B1665242), HPLC methods developed for allylestrenol and its related impurities are directly applicable. For instance, a reverse-phase HPLC (RP-HPLC) method can be utilized for the assay of allylestrenol, which would also separate its metabolites. A typical RP-HPLC setup would involve a C18 or C8 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, and detection via a UV detector. The specific retention time of this compound would be determined by injecting a synthesized reference standard of the compound.

Furthermore, HPLC is instrumental in the purification of steroid metabolites from biological samples for further analysis, such as Isotope Ratio Mass Spectrometry (IRMS) or structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. For example, in studies of 19-nortestosterone metabolism, HPLC is used to separate conjugated and unconjugated steroid fractions from urine extracts before they are subjected to further analytical steps. This purification is critical to remove interfering substances and to obtain clean fractions of the metabolites of interest.

A study on the determination of 19-nortestosterone and its metabolite in biological samples employed an immunoaffinity precolumn for selective on-line pretreatment of raw extracts, followed by HPLC with UV detection at 247 nm. This approach achieved a detection limit of 0.05 µg/kg, demonstrating the high sensitivity that can be attained with specialized HPLC setups. nih.gov

The table below summarizes typical parameters for an HPLC method that could be adapted for the analysis of this compound.

ParameterValue
Column C18 or C8, 5 µm particle size
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 - 1.5 mL/min
Detection UV at ~240-250 nm
Injection Volume 10 - 20 µL

Online Coupling of Liquid Chromatography and Gas Chromatography (LC-GC)

The online coupling of liquid chromatography and gas chromatography (LC-GC) is a powerful technique that combines the high separation efficiency of HPLC for sample cleanup with the high-resolution separation of GC. This hyphenated system significantly reduces manual sample preparation steps, minimizes the risk of contamination, and enhances the sensitivity of detection by allowing the transfer of a large volume of the purified LC fraction to the GC system.

While specific applications of LC-GC for the direct analysis of this compound are not widely documented, the methodology has been successfully applied to the analysis of other steroids, including metabolites of 19-nortestosterone. In a typical LC-GC setup for steroid analysis, the urine or plasma extract is first injected into an HPLC system. The LC fraction containing the analyte of interest is then automatically transferred to a GC-MS for separation and detection. This approach provides cleaner extracts and, consequently, an improved signal-to-noise ratio.

Research on the analysis of other anabolic steroids has demonstrated the utility of LC-GC-MS for reaching the low detection limits required in anti-doping analysis. For instance, an on-line LC-GC-MS method was developed for the analysis of steroid metabolites in urine, showcasing the potential of this technique for sensitive and reliable detection. epfl.ch The development of an LC-GC-C-IRMS method has also been reported for the analysis of 19-norandrosterone, boldenone, and formestane (B1683765) in urine, highlighting the versatility of this coupled technique. nih.gov

The primary advantage of employing LC-GC for this compound research would be the ability to achieve very low detection limits in complex biological matrices, which is crucial for pharmacokinetic and metabolism studies.

Mass Spectrometric Detection and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool in the analysis of this compound, providing not only sensitive detection but also crucial structural information for unambiguous identification. When coupled with chromatographic techniques such as GC or LC, MS-based methods offer the selectivity and specificity required for the analysis of steroids in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like steroids, a derivatization step is necessary to increase their volatility and improve their chromatographic behavior. Common derivatization agents for steroids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

In the analysis of this compound, a GC-MS method would involve the extraction of the analyte from the biological matrix, followed by derivatization to form a trimethylsilyl (TMS) ether. The derivatized sample is then injected into the GC, where it is separated from other compounds based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint of the analyte.

The table below outlines a typical GC-MS method for steroid analysis that would be applicable to this compound.

ParameterValue
Derivatization Agent MSTFA/NH4I/ethanethiol
GC Column HP-1 or equivalent, ~17 m length
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
MS Analyzer Quadrupole or Ion Trap

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, specificity, and throughput. Unlike GC-MS, LC-MS/MS generally does not require derivatization, which simplifies sample preparation.

For the analysis of this compound, an LC-MS/MS method would involve the separation of the analyte from other components in the sample extract using an HPLC system, followed by detection with a tandem mass spectrometer. In the mass spectrometer, the analyte is typically ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The precursor ion corresponding to the protonated or deprotonated molecule is then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity.

A sensitive LC-MS/MS method has been developed for the determination of allylestrenol in human plasma, which could be readily adapted for its metabolite, this compound. rsc.org This method utilized a Curosil-PFP column for separation and APCI in the positive ion mode for detection, achieving a lower limit of quantification of 0.04 ng/mL. rsc.org The transitions monitored in an LC-MS/MS experiment are specific to the compound of interest, providing a high degree of confidence in the identification and quantification.

The advantages of LC-MS/MS over GC-MS for the analysis of this compound include simpler sample preparation, higher throughput, and the ability to analyze conjugated metabolites directly.

Isotope Ratio Mass Spectrometry (IRMS) for Carbon Isotope Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the isotopic composition of elements in a sample. In the context of steroid analysis, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is employed to differentiate between endogenous (naturally produced by the body) and exogenous (synthetic) steroids. This is based on the fact that synthetic steroids, often derived from plant sources, have a different carbon-13 to carbon-12 ratio (¹³C/¹²C) compared to endogenous steroids.

To analyze this compound by GC-C-IRMS, the compound would first be isolated from the biological matrix and purified, often using HPLC. The purified analyte is then introduced into a GC for separation. After eluting from the GC column, the compound is combusted at a high temperature to convert it into carbon dioxide (CO₂) gas. The CO₂ is then introduced into the IRMS, which precisely measures the ratio of ¹³CO₂ to ¹²CO₂. This ratio is compared to that of an endogenous reference compound from the same sample. A significant difference in the ¹³C/¹²C ratio between the target compound and the reference compound is indicative of an exogenous origin.

While specific IRMS data for this compound is not available, the technique has been extensively used for the analysis of 19-nortestosterone metabolites like 19-norandrosterone. nih.gov The principle would be the same for this compound, providing a definitive method to determine its origin in biological samples.

Spectroscopic Methods for Structural Elucidation of Synthesized Compounds and Metabolites

The unambiguous structural elucidation of synthesized reference standards of this compound and its metabolites is crucial for the validation of analytical methods and for understanding its metabolic fate. While mass spectrometry provides information about the molecular weight and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete three-dimensional structure of a molecule in solution.

For the structural confirmation of synthesized this compound, a suite of NMR experiments would be employed.

¹H NMR (Proton NMR): Provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms in the molecule.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbon atoms).

HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is essential for determining the stereochemistry of the molecule.

In addition to NMR, high-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn allows for the determination of its elemental composition. The combination of NMR and HRMS data provides unequivocal proof of the structure of a synthesized compound or an isolated metabolite. While detailed spectroscopic data for this compound is not widely published, the general approach for steroid structure elucidation is well-established. hyphadiscovery.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of steroidal compounds like this compound. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the precise mapping of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to its unique structural features. The protons of the steroid nucleus appear in the upfield region, typically between 0.8 and 2.5 ppm. The angular methyl group protons at C-18 would likely produce a sharp singlet around 0.9 ppm. The vinyl protons of the methallyl group at C-17 would be observed in the downfield region, typically between 4.8 and 6.0 ppm, due to the deshielding effect of the double bond. The methyl protons of the methallyl group would likely appear as a singlet around 1.6-1.8 ppm. The vinylic proton at C-4 in the A-ring is expected to produce a singlet at approximately 5.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a detailed carbon map of the molecule. The carbonyl carbon at C-3 would be the most downfield signal, appearing around 200 ppm. The olefinic carbons of the A-ring (C-4 and C-5) and the methallyl group would resonate in the region of 120-170 ppm. The quaternary carbon at C-13 and the carbon bearing the hydroxyl group (C-17) would also show distinct chemical shifts. The remaining aliphatic carbons of the steroid skeleton would appear in the upfield region of the spectrum. The analysis of ¹³C NMR data is crucial for confirming the carbon skeleton and the position of substituents. The combination of ¹H and ¹³C NMR, often aided by two-dimensional techniques like COSY and HSQC, allows for the complete assignment of all proton and carbon signals, confirming the identity and purity of this compound. mdpi.comresearchgate.netnih.govnih.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
C-18 (CH₃)~ 0.9s
Steroid Skeleton (CH, CH₂)0.8 - 2.5m
Methallyl (CH₃)1.6 - 1.8s
Methallyl (CH₂)4.8 - 5.2m
Methallyl (CH)5.7 - 6.0m
C-4 (CH)~ 5.8s

s: singlet, m: multiplet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-3~ 200
C-4~ 124
C-5~ 170
C-13~ 48
C-17~ 82
C-18~ 14
Methallyl (C=CH₂)~ 145
Methallyl (=CH₂)~ 112
Methallyl (CH₃)~ 23
Steroid Skeleton (CH, CH₂, CH₃)20 - 60

Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural motifs.

A strong absorption band is anticipated in the region of 1650-1680 cm⁻¹ due to the stretching vibration of the α,β-unsaturated ketone (C=O) in the A-ring. The C=C stretching vibration of the conjugated system in the A-ring would likely appear around 1610-1630 cm⁻¹. The stretching vibration of the C=C bond in the methallyl group is expected to be observed near 1640 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group at the C-17 position. The C-H stretching vibrations of the aliphatic and vinylic protons would appear in the regions of 2850-3000 cm⁻¹ and 3010-3100 cm⁻¹, respectively. The analysis of these characteristic bands provides confirmatory evidence for the presence of the essential functional groups within the this compound molecule. mdpi.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
O-H (hydroxyl)Stretching3200 - 3600 (broad)
C-H (alkene)Stretching3010 - 3100
C-H (alkane)Stretching2850 - 3000
C=O (α,β-unsaturated ketone)Stretching1650 - 1680 (strong)
C=C (alkene)Stretching1610 - 1640

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. This compound possesses an α,β-unsaturated ketone in the A-ring, which is a chromophore that absorbs UV radiation.

The π → π* transition of the conjugated enone system is expected to result in a strong absorption maximum (λmax) in the range of 240-250 nm. The exact position of the λmax is influenced by the solvent and the specific substitution pattern of the steroid. The less intense n → π* transition of the carbonyl group is also expected and typically appears at a longer wavelength, around 300-320 nm. UV spectroscopy is a valuable tool for the quantitative analysis of this compound and for monitoring reactions involving the chromophore. For instance, any modification to the conjugated system would result in a significant shift in the UV absorption spectrum. A structurally similar compound, 17α-allyl-19-nortestosterone, is known to be detectable by UV at 247 nm.

Interactive Data Table: Expected UV Absorption for this compound

Electronic Transition Chromophore Expected λmax (nm)
π → πα,β-Unsaturated Ketone240 - 250
n → πCarbonyl300 - 320

Future Directions and Research Gaps in Methallyl 19 Nortestosterone Studies

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of steroidal compounds has traditionally relied on multi-step processes that can be both time-consuming and environmentally burdensome. A significant research gap exists in the development of efficient and sustainable synthetic routes to Methallyl-19-nortestosterone. Future research should prioritize the exploration of innovative catalytic methods, such as those employing transition metal catalysts or biocatalysis, to streamline the synthetic process.

For instance, the synthesis of related compounds like 19-nor-17α-ethynyltestosterone and 19-nor-17α-methyltestosterone has been documented since the mid-20th century. nih.gov More recent synthetic strategies for other 19-nortestosterone derivatives have focused on improving yield and stereoselectivity. A patent for 17-alkyl derivatives of 19-nortestosterone describes the synthesis of 17α-propyl-3-methoxy-1,3,5(10)-estratrien-17-ol through the hydrogenation of 17α-allyl-3-methoxy-1,3,5(10)-estratrien-17-ol, highlighting a potential starting point for the synthesis of the methallyl derivative. google.com

Future synthetic explorations for this compound could focus on:

Convergent Synthesis: Designing pathways where key fragments of the molecule are synthesized separately and then combined in the final stages.

Green Chemistry Principles: Utilizing less hazardous solvents, reducing waste, and improving atom economy.

Flow Chemistry: Implementing continuous manufacturing processes for improved control, safety, and scalability.

Advanced Mechanistic Studies of Receptor Selectivity and Downstream Signaling

The biological activity of a steroid is intrinsically linked to its binding affinity and selectivity for various nuclear receptors, including the androgen receptor (AR), progesterone (B1679170) receptor (PR), and estrogen receptor (ER). A critical research gap for this compound is the comprehensive characterization of its receptor binding profile.

Studies on the related compound 17α-allyl-19-nortestosterone have shown its affinity for the PR, AR, and glucocorticoid receptor (GR), as well as for sex hormone-binding globulin (SHBG). wikipedia.orgnih.gov Specifically, it was found to have a significant affinity for the progesterone receptor, while its affinity for the androgen receptor was comparatively lower. wikipedia.orgnih.gov Another analogue, 7α-methyl-19-nortestosterone (MENT), is known to be a potent androgen that is resistant to 5α-reductase, leading to tissue-selective effects. nih.govresearchgate.net

Future research on this compound should include:

Competitive Binding Assays: To determine its relative binding affinity for a panel of steroid receptors.

Transactivation Assays: To assess its functional activity as an agonist or antagonist at these receptors.

Investigation of Downstream Signaling Pathways: Elucidating the specific intracellular signaling cascades activated upon receptor binding, which may involve pathways like mTOR and canonical Wnt signaling, as seen with other steroid hormones. researchgate.net

Table 1: Receptor Binding Affinity of 17α-Allyl-19-nortestosterone (as a percentage of reference ligands) wikipedia.org

Receptor/Binding ProteinRelative Binding Affinity (%)
Progesterone Receptor (PR)186
Androgen Receptor (AR)4.5
Glucocorticoid Receptor (GR)9.8
Estrogen Receptor (ER)< 0.2
Sex Hormone-Binding Globulin (SHBG)2.8

This data for a related compound underscores the importance of conducting similar detailed studies for this compound.

Comprehensive Elucidation of Metabolic Pathways and Enzyme Kinetics

The metabolic fate of a synthetic steroid dictates its pharmacokinetic profile and can lead to the formation of active or inactive metabolites. There is a complete lack of information on the metabolism of this compound.

Metabolic studies on 7α-methyl-19-nortestosterone (MENT) have identified several metabolites formed through hydroxylation and oxidation, with key enzymes including cytochrome P450 (CYP) isozymes (like CYP3A4 in humans) and hydroxysteroid dehydrogenases. nih.gov Similarly, the metabolism of other synthetic steroids like methyltestosterone (B1676486) and metandienone involves phase I reactions such as reduction of the A-ring and hydroxylations, followed by phase II conjugation. mdpi.com The stereoselectivity of these enzymatic reactions is highly dependent on the substrate's structure. mdpi.com

A comprehensive investigation into the metabolism of this compound would require:

In Vitro Metabolism Studies: Using human liver microsomes and recombinant CYP enzymes to identify the primary metabolic pathways.

In Vivo Studies in Animal Models: To characterize the metabolites formed and their excretion routes.

Enzyme Kinetic Analysis: To determine the efficiency and specificity of the enzymes involved in its metabolism.

Development of Ultra-Sensitive and Specific Analytical Methods for Trace Analysis

To conduct pharmacokinetic studies and for potential future applications in monitoring, highly sensitive and specific analytical methods are essential. Currently, there are no published methods for the detection of this compound.

The analysis of other 19-nortestosterone derivatives often employs techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net For trace analysis, advanced techniques such as two-dimensional liquid chromatography (2D-LC) coupled with high-resolution mass spectrometry can provide the necessary sensitivity and specificity. researchgate.net Sample preparation is also a critical step, often involving solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from complex biological matrices. researchgate.net

Future research in this area should focus on:

Method Development and Validation: Establishing robust LC-MS/MS or GC-MS methods for the quantification of this compound in biological fluids like plasma and urine.

Synthesis of Labeled Internal Standards: To ensure accurate quantification.

Application to Pharmacokinetic Studies: To determine key parameters such as absorption, distribution, metabolism, and excretion (ADME).

Integration of Advanced Computational Approaches for Rational Design and Activity Prediction

Computational modeling and simulation offer powerful tools to accelerate drug discovery and development by predicting the properties of new molecules. For this compound, computational studies are a significant research gap.

Computational approaches can be used to:

Predict Receptor Binding Affinity and Selectivity: Through molecular docking and molecular dynamics simulations.

Model Metabolic Pathways: By predicting sites of metabolism by CYP enzymes.

Design Novel Analogs: With improved activity profiles based on structure-activity relationships (SAR).

The use of computational studies has been mentioned in the context of understanding the molecular structures and effects of various androgens and anabolic steroids. researchgate.net Applying these methods to this compound and its potential derivatives could guide synthetic efforts and prioritize compounds for further experimental evaluation.

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols when scaling reactions?

  • Methodological Answer : Document reagent purity, solvent batch sources , and equipment calibration data. Provide step-by-step video protocols in supplementary materials. Validate reproducibility across independent labs using inter-laboratory studies .

Key Methodological Considerations

  • Data Reporting : Avoid duplicating tables/figures in text; highlight trends and outliers .
  • Statistical Rigor : Define all terms (e.g., CI, SD) and justify software choices (e.g., GraphPad Prism, R) .
  • Supplementary Materials : Upload raw datasets, NMR spectra, and chromatograms as machine-readable files (e.g., .csv, .jdx) for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.